molecular formula C18H16FN5OS B3442888 N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3442888
M. Wt: 369.4 g/mol
InChI Key: UQVZMHLNYYUYDA-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic triazole-based acetamide derivative characterized by a 4H-1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl-linked acetamide moiety bearing a 4-fluorophenyl substituent. Its structural uniqueness lies in the combination of an allyl group (enhancing lipophilicity and reactivity) and a pyridin-4-yl moiety (contributing to π-π stacking interactions in target binding).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5OS/c1-2-11-24-17(13-7-9-20-10-8-13)22-23-18(24)26-12-16(25)21-15-5-3-14(19)4-6-15/h2-10H,1,11-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVZMHLNYYUYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki or Heck reaction, using appropriate pyridine derivatives and halogenated intermediates.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction using acetic anhydride or other acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated intermediates, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced amines, alcohols, and other reduced derivatives.

    Substitution: Substituted triazoles, pyridines, and other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Lead Compound Development
This compound serves as a promising lead for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors involved in various diseases. Its triazole ring and fluorophenyl group enhance its binding affinity and specificity towards biological targets, making it a candidate for drug development against conditions such as cancer and inflammation .

Inhibition Studies
Research has indicated that derivatives of this compound can inhibit specific protein kinases, such as p38 MAPK and PDE4. These enzymes are crucial in inflammatory pathways, and their inhibition can lead to therapeutic effects in diseases characterized by excessive inflammation, such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

Biological Studies

Interaction with Biological Macromolecules
N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be utilized to study the interactions between small molecules and macromolecules like proteins and nucleic acids. Understanding these interactions is vital for elucidating the mechanisms of disease and developing targeted therapies .

Cellular Assays
The compound has been employed in various cellular assays to assess its biological activity. For example, it has shown efficacy in modulating cell signaling pathways related to apoptosis and cell proliferation, making it a valuable tool for cancer research .

Materials Science

Development of Functional Materials
The unique structural features of this compound make it suitable for the synthesis of new materials with specific properties. Its potential applications include the development of conductive polymers or fluorescent materials, which can be utilized in electronic devices or sensors.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to analogous triazole-acetamide derivatives. Key structural variations include substitutions on the triazole ring, pyridine position, and acetamide-linked aryl groups. Below is a detailed analysis:

Table 1: Structural Comparison of Selected Triazole-Acetamide Derivatives

Compound Name Triazole Substituents (Positions 4 & 5) Acetamide Substituent Key Biological Activity References
Target Compound 4-Allyl, 5-Pyridin-4-yl 4-Fluorophenyl Orco agonism/antagonism (proposed)
OLC-12 (VUAA-1 analog) 4-Ethyl, 5-Pyridin-3-yl 4-Isopropylphenyl Orco agonist (Culex quinquefasciatus)
OLC-15 4-Ethyl, 5-Pyridin-2-yl 4-Butylphenyl Orco antagonist (broad-spectrum)
N-(4-Fluorophenyl)-2-(4-(4-Fluorophenyl)-5-Phenyl-4H-1,2,4-Triazol-3-ylthio)Acetamide (9e) 4-(4-Fluorophenyl), 5-Phenyl 4-Fluorophenyl Antimicrobial (E. coli, S. aureus)
GPR-17 Ligand 4-Morpholine-sulfonylphenyl, 5-Trifluoromethoxyphenyl 4-Isopropylphenyl Glioblastoma modulation (KCa3.1 inhibition)
2-[(4-Ethyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Thio]-N-(4-Fluorophenyl)Acetamide 4-Ethyl, 5-Pyridin-2-yl 4-Fluorophenyl Unspecified receptor modulation

Key Observations :

Triazole Substituents: The allyl group in the target compound may confer enhanced conformational flexibility compared to ethyl (OLC-12, OLC-15) or aryl substituents (9e, GPR-17 ligand). This could influence binding kinetics to ionotropic receptors like Orco . Pyridine position: Pyridin-4-yl (target) vs. pyridin-2-yl (OLC-15) or pyridin-3-yl (OLC-12) alters hydrogen-bonding and steric interactions. For example, pyridin-4-yl’s symmetry may improve binding to conserved Orco channel regions .

Acetamide Substituents :

  • The 4-fluorophenyl group (target and 9e) enhances metabolic stability and electron-withdrawing effects compared to bulkier substituents (e.g., 4-isopropylphenyl in OLC-12). Fluorine’s electronegativity may improve membrane permeability .

Biological Activity :

  • Orco Modulation : OLC-12 and OLC-15 are potent Orco agonists/antagonists, suggesting the target compound’s allyl-pyridin-4-yl combination could similarly interact with insect odorant receptors .
  • Antimicrobial Activity : Compound 9e, with a 4-fluorophenyl acetamide and triazole-phenyl group, showed MIC values of 16–32 µg/mL against bacterial strains, implying the target compound’s pyridin-4-yl substitution might enhance or alter this activity .
Pharmacological and Physicochemical Data

Table 2: Comparative Pharmacological and Physicochemical Profiles

Compound Name Melting Point (°C) LogP (Predicted) Antimicrobial MIC (µg/mL) Orco EC50/IC50 (µM) References
Target Compound Not reported ~3.2 (Allyl) Not tested Not reported
OLC-12 Not reported ~3.8 (Ethyl) EC50 = 0.8 (Culex)
OLC-15 Not reported ~4.1 (Butyl) IC50 = 1.2 (Drosophila)
9e 220.1 ~2.9 16–32 (E. coli, S. aureus)
KA3 (from Study KA1-KA15) 198–200 ~3.5 8–16 (A. niger)

Key Findings :

  • Antimicrobial Efficacy : Fluorophenyl-triazole derivatives (e.g., 9e, KA3) exhibit moderate-to-high activity, suggesting the target compound’s pyridin-4-yl group may require optimization for similar effects .
  • Orco Specificity : OLC-12’s EC50 of 0.8 µM highlights the importance of pyridin-3-yl and ethyl groups for agonism, while the target compound’s allyl substitution may shift efficacy toward antagonism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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